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molecular formula C11H17BrO B8799828 (3-Bromo-1-adamantyl)methanol CAS No. 36964-33-7

(3-Bromo-1-adamantyl)methanol

Cat. No. B8799828
M. Wt: 245.16 g/mol
InChI Key: JZJOEXRURZNLIA-UHFFFAOYSA-N
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Patent
US08889675B2

Procedure details

In a 250 ml round-bottomed flask, 3-bromoadamantane-1-carboxylic acid (7.89 g) was dissolved in tetrahydrofuran (30 mL). Borane tetrahydrofuran complex (1M in hexane, 60 mL) was added slowly. The mixture was stirred at room temperature overnight. Methanol (20 mL) was added to the solution slowly. After removal of the solvents, methanol (5 mL) was added to the oily residue. Removal of the solvent provided the title compound.
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
7.89 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O1CCCC1.B.CO.[Br:9][C:10]12[CH2:19][CH:14]3[CH2:15][CH:16]([CH2:18][C:12]([C:20](O)=[O:21])([CH2:13]3)[CH2:11]1)[CH2:17]2>O1CCCC1>[Br:9][C:10]12[CH2:19][CH:14]3[CH2:15][CH:16]([CH2:18][C:12]([CH2:20][OH:21])([CH2:13]3)[CH2:11]1)[CH2:17]2 |f:0.1|

Inputs

Step One
Name
Quantity
60 mL
Type
reactant
Smiles
O1CCCC1.B
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
7.89 g
Type
reactant
Smiles
BrC12CC3(CC(CC(C1)C3)C2)C(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the solvents, methanol (5 mL)
ADDITION
Type
ADDITION
Details
was added to the oily residue
CUSTOM
Type
CUSTOM
Details
Removal of the solvent

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC12CC3(CC(CC(C1)C3)C2)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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